Bridged Morpholine Core Reduces Lipophilicity (log D₇.₄) by Up to −0.8 Units Relative to Unbridged Morpholine
In a systematic study of one-carbon bridged morpholines and piperazines, Degorce et al. demonstrated that introducing a 2,5-methylene bridge across the morpholine ring (the exact core of the target compound) reduces the experimental log D₇.₄ by −0.7 to −0.8 units compared to the parent, unbridged morpholine, despite the net addition of a carbon atom [1]. This counterintuitive lipophilicity reduction is accompanied by a pKa increase of approximately +0.6 units (bridged morpholine more basic), yet no adverse effects on permeability, hERG inhibition, or rat hepatocyte clearance were observed; in one example, the bridged enantiomer (R,R)-1d actually showed improved metabolic stability relative to the unbridged parent morpholine 1a [1]. Across structurally diverse inhibitors (KSP, MCR4, IGF1R, mTOR, EGFR), the bridged morpholine analogs either maintained target potency or, in the case of mTOR inhibitors 8a–c, improved selectivity over PI3Kα [1].
| Evidence Dimension | Lipophilicity (log D₇.₄) and basicity (pKa) of bridged morpholine vs. unbridged morpholine |
|---|---|
| Target Compound Data | Bridged morpholine analog (e.g., 1d/1e): log D₇.₄ = reduced by −0.7 to −0.8 vs. unbridged; pKa = +0.6 units higher |
| Comparator Or Baseline | Unbridged morpholine parent (e.g., 1a): log D₇.₄ baseline; pKa baseline |
| Quantified Difference | Δlog D₇.₄ = −0.7 to −0.8; ΔpKa = +0.6; metabolic stability equal or improved |
| Conditions | Measured by shake-flask methodology (buffer/octanol ratio 100:1) at pH 7.4; pKa measured experimentally; Caco-2 permeability (10⁻⁶ cm/s); rat hepatocyte intrinsic clearance (CLint, μL/min/10⁶ cells). |
Why This Matters
Lower lipophilicity with maintained or improved permeability and metabolic stability is a highly desirable but rare combination in medicinal chemistry; the target compound's core enables this without introducing additional heteroatoms, directly impacting oral absorption, tissue distribution, and clearance predictions.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J. Med. Chem. 2018, 61 (19), 8934–8943. DOI: 10.1021/acs.jmedchem.8b01148. View Source
